molecular formula C23H33ClN2O2 B4409991 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4409991
M. Wt: 405.0 g/mol
InChI Key: YJYCGBQAFFHJEK-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenoxy group, and a piperazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Benzyl-4-methylphenoxy Intermediate: This step involves the reaction of benzyl chloride with 4-methylphenol in the presence of a base such as sodium hydroxide to form 2-benzyl-4-methylphenol.

    Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups, forming 2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethanol.

    Piperazine Ring Formation: The ethoxylated intermediate is then reacted with 1-methylpiperazine in the presence of a suitable catalyst to form the final compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and signal transduction pathways.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]piperazine

Uniqueness

1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of both benzyl and methylphenoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.ClH/c1-20-8-9-23(22(18-20)19-21-6-4-3-5-7-21)27-17-16-26-15-14-25-12-10-24(2)11-13-25;/h3-9,18H,10-17,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCGBQAFFHJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

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